1-Methyl-3-(pentafluoroethyl)-5-phenyl-4-(trifluoromethyl)-1H-pyrazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Methyl-3-(pentafluoroethyl)-5-phenyl-4-(trifluoromethyl)-1H-pyrazole is a synthetic compound belonging to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2
Vorbereitungsmethoden
The synthesis of 1-Methyl-3-(pentafluoroethyl)-5-phenyl-4-(trifluoromethyl)-1H-pyrazole involves several steps. One common method starts with the reaction of 4-ethoxy-1,1,1-trifluoro-3-buten-2-one with hydrazine hydrate to form the pyrazole ring Industrial production methods often utilize flow reactors to ensure high yield and purity .
Analyse Chemischer Reaktionen
1-Methyl-3-(pentafluoroethyl)-5-phenyl-4-(trifluoromethyl)-1H-pyrazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding pyrazole oxides.
Reduction: Reduction reactions typically involve the use of reducing agents like lithium aluminum hydride, resulting in the formation of reduced pyrazole derivatives.
Common reagents used in these reactions include lithium sulfinate, boron pinacolate, and sulfonyl chloride . The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1-Methyl-3-(pentafluoroethyl)-5-phenyl-4-(trifluoromethyl)-1H-pyrazole has a wide range of applications in scientific research:
Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions due to its unique structural features.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of anti-inflammatory and anticancer drugs.
Wirkmechanismus
The mechanism of action of 1-Methyl-3-(pentafluoroethyl)-5-phenyl-4-(trifluoromethyl)-1H-pyrazole involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, altering their activity and function. This interaction is often mediated by the trifluoromethyl and pentafluoroethyl groups, which enhance the compound’s binding affinity and specificity. The exact pathways involved depend on the specific biological context and target molecules.
Vergleich Mit ähnlichen Verbindungen
1-Methyl-3-(pentafluoroethyl)-5-phenyl-4-(trifluoromethyl)-1H-pyrazole can be compared with other pyrazole derivatives, such as:
1-Methyl-3-(trifluoromethyl)-1H-pyrazole: Lacks the pentafluoroethyl and phenyl groups, resulting in different chemical properties and applications.
1-Methyl-5-(trifluoromethyl)-1H-pyrazole: Similar in structure but with different substitution patterns, leading to variations in reactivity and biological activity.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
110035-58-0 |
---|---|
Molekularformel |
C13H8F8N2 |
Molekulargewicht |
344.20 g/mol |
IUPAC-Name |
1-methyl-3-(1,1,2,2,2-pentafluoroethyl)-5-phenyl-4-(trifluoromethyl)pyrazole |
InChI |
InChI=1S/C13H8F8N2/c1-23-9(7-5-3-2-4-6-7)8(12(16,17)18)10(22-23)11(14,15)13(19,20)21/h2-6H,1H3 |
InChI-Schlüssel |
VULGKJBBAHOAQD-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C(=C(C(=N1)C(C(F)(F)F)(F)F)C(F)(F)F)C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.